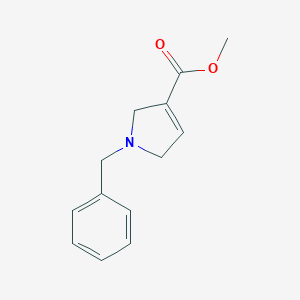![molecular formula C14H21NO2 B021054 Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- CAS No. 105602-16-2](/img/structure/B21054.png)
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPEP and is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
MPEP acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of mGluR5 results in the release of intracellular calcium ions, which play a crucial role in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activation of mGluR5, MPEP inhibits the release of intracellular calcium ions and modulates various physiological processes.
Efectos Bioquímicos Y Fisiológicos
MPEP has been shown to modulate various biochemical and physiological processes such as synaptic plasticity, learning, and memory. In animal studies, MPEP has been shown to improve cognitive performance in various memory tasks. MPEP has also been shown to modulate the release of various neurotransmitters such as dopamine, glutamate, and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPEP has several advantages for lab experiments. It is a potent and selective antagonist of mGluR5, which makes it an ideal research tool for studying the role of mGluR5 in various physiological processes. MPEP is also readily available and easy to synthesize, which makes it a cost-effective research tool.
However, MPEP also has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to administer in animal studies. MPEP also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the research on MPEP. One direction is the development of novel mGluR5 antagonists based on the structure of MPEP. These compounds could have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
Another direction is the study of the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has shown promising results in animal studies, and further research could lead to the development of novel therapeutic strategies for these disorders.
Conclusion:
In conclusion, MPEP is a potent antagonist of mGluR5 that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. MPEP acts as a selective antagonist of mGluR5, which modulates various biochemical and physiological processes such as synaptic plasticity, learning, and memory. MPEP has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on MPEP, which could lead to the development of novel therapeutic strategies for various disorders.
Métodos De Síntesis
The synthesis of MPEP involves the reaction of 2-(2-methoxyphenoxy)ethanol with piperidine in the presence of a catalyst. This reaction results in the formation of MPEP as a white crystalline powder. The purity of MPEP can be improved by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MPEP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and drug discovery. In neuroscience, MPEP has been used as a research tool to study the role of mGluR5 in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. MPEP has also been studied for its potential therapeutic applications in these disorders.
In pharmacology, MPEP has been used as a lead compound for the development of novel mGluR5 antagonists. These compounds have potential therapeutic applications in various disorders such as anxiety, depression, and addiction.
Propiedades
Número CAS |
105602-16-2 |
|---|---|
Nombre del producto |
Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]- |
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
1-[2-(2-methoxyphenoxy)ethyl]piperidine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-3-4-8-14(13)17-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Clave InChI |
MABOUYKXKLSVNK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCCCC2 |
SMILES canónico |
COC1=CC=CC=C1OCCN2CCCCC2 |
Sinónimos |
1-[2-(2-METHOXYPHENOXY)ETHYL]-PIPERIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



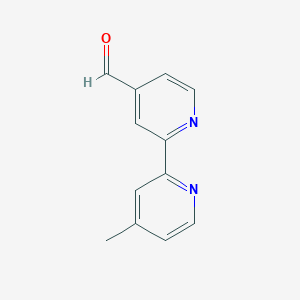
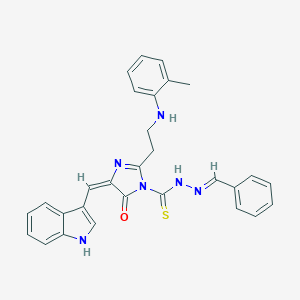


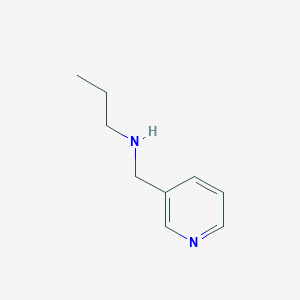

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)
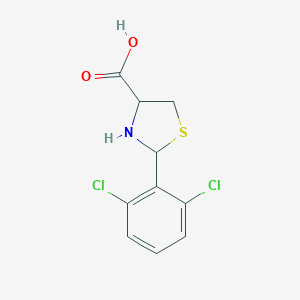
![7-Bromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B21010.png)
